Amylopektin

Übersicht

Beschreibung

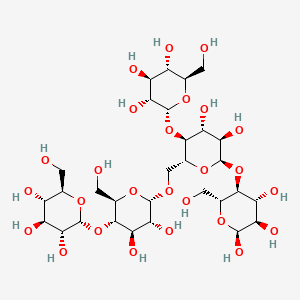

Amylopectin is a polysaccharide composed of glucose monomers that is found in starch. It is a major component of the plant cell wall and is a major source of energy for humans and other animals. Amylopectin has a highly branched structure with a large number of branch points and a high degree of polymerization. It is a major component of plant cell walls and is an important source of energy for humans and other animals.

Wissenschaftliche Forschungsanwendungen

Charakterisierung von Amylose und Amylopektin

Amylose und this compound sind die Hauptbestandteile von Stärke, die eine bedeutende Rolle bei der Definition der Eigenschaften von Stärke und damit ihrer Anwendung in der Lebensmittelindustrie spielen . Verschiedene analytische Techniken werden zur Quantifizierung von Amylose und this compound eingesetzt, wie z. B. die Jodbindungsmethode, spektroskopische und potentiometrische Titrationsmethoden .

Biosynthese von this compound

This compound ist ein wichtiger industrieller Rohstoff, und es bleibt viel zu klären über die Beziehungen zwischen seiner Biosynthese und Funktionalität . Die an der Biosynthese von this compound beteiligten Enzyme umfassen Stärkesynthasen (SSs) und Stärkezweigungsenzyme (BEs) .

This compound in Lebensmittelbeschichtungen

This compound hat hervorragende filmbildende Eigenschaften und wird zur Herstellung von essbaren Lebensmittelbeschichtungen verwendet . Seine Präsenz in Stärke macht es auch für das Schlichten von Textilien nützlich .

This compound in der Textilindustrie

This compound verleiht Steifigkeit durch Umordnung zu kristallinen Strukturen, was es für das Schlichten von Textilien nützlich macht .

This compound in Reis

Das this compound ist die Hauptkomponente des Reisendosperms und seine Struktur beeinflusst maßgeblich die Ess- und Kochqualität von Reis .

This compound in Stärkekörnern

This compound ist der Hauptbeitrag sowohl zur Masse als auch zur Kornstruktur von Stärke . Es weist trotz nur eines Typs von monomeren Einheiten (d. h. der Glucosegruppe) einen hohen Grad an architektonischer Spezifität auf, die über nur zwei Bindungstypen verbunden ist .

Wirkmechanismus

Target of Action

Amylopectin, a highly branched polymer of α-glucose units found in plants, is one of the two components of starch . The primary targets of amylopectin are the enzymes that assist in breaking it down, such as amylase . These enzymes initiate the hydrolysis of starch, releasing glucose subunits for energy .

Mode of Action

Amylopectin interacts with its target enzymes by presenting α (1→4)-linked and α (1→6)-branched glucose units . These enzymes attach to the end points of the soluble molecule, facilitating quick degradation . The structure of amylopectin, which includes a straight/linear chain along with a number of side chains that may be branched further, allows for this rapid breakdown .

Biochemical Pathways

Amylopectin is synthesized by multiple subunits or isoforms of four classes of enzymes: ADPglucose pyrophosphorylase, soluble starch synthase (SS), starch branching enzyme (BE), and starch debranching enzyme (DBE) . These enzymes work together to convert large amounts of photosynthetic products to form the organized cluster structure of insoluble amylopectin, storing them as starch granules in amyloplasts .

Pharmacokinetics

It is known that amylopectin is insoluble in water , which may impact its absorption and distribution in the body.

Result of Action

The breakdown of amylopectin by enzymes like amylase results in the release of glucose subunits . These glucose subunits can then be used by the body for energy. The highly branched structure of amylopectin allows for quick degradation, providing a rapid energy source .

Action Environment

The properties of amylopectin-based films can be influenced by many factors, including types of starch, temperature and time during film formation, plasticizers, co-biopolymers, and storage conditions . These factors can influence the action, efficacy, and stability of amylopectin.

Zukünftige Richtungen

The interaction between starch and phenolic compounds could promote health and nutritional value by reducing starch digestion rate and enhancing bioavailability . Therefore, establishing a comprehensive understanding of starch–polyphenol complexes could improve their application in the food industry .

Biochemische Analyse

Biochemical Properties

Amylopectin is involved in several biochemical reactions, primarily related to its role in energy storage and release. The breakdown of amylopectin is initiated by the enzyme amylase, which hydrolyzes the α-1,4-glycosidic bonds to release glucose units . Additionally, starch branching enzymes (BEs) and starch debranching enzymes (DBEs) play significant roles in the synthesis and modification of amylopectin . These enzymes ensure the proper branching and structure of amylopectin, which is essential for its solubility and digestibility .

Cellular Effects

Amylopectin influences various cellular processes, particularly in plant cells where it is stored in amyloplasts . In animal cells, the digestion of amylopectin leads to the release of glucose, which is then utilized in cellular respiration to produce ATP . This process impacts cellular metabolism and energy production. Additionally, amylopectin’s role in regulating blood glucose levels can influence cell signaling pathways related to insulin response .

Molecular Mechanism

At the molecular level, amylopectin exerts its effects through its interactions with specific enzymes. The synthesis of amylopectin involves the action of ADP-glucose pyrophosphorylase (AGPase), soluble starch synthase (SS), and branching enzymes (BEs) . These enzymes facilitate the addition of glucose units and the formation of branching points, resulting in the highly branched structure of amylopectin . The degradation of amylopectin is mediated by amylase, which cleaves the α-1,4-glycosidic bonds, and debranching enzymes, which target the α-1,6-glycosidic bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of amylopectin can vary over time. Studies have shown that amylopectin is relatively stable under standard conditions but can undergo retrogradation, a process where the starch molecules partially recrystallize, leading to changes in texture and solubility . Long-term studies have indicated that amylopectin can influence cellular function by providing a sustained release of glucose, which is essential for prolonged energy supply .

Dosage Effects in Animal Models

The effects of amylopectin vary with different dosages in animal models. At moderate doses, amylopectin serves as an efficient source of glucose, supporting normal metabolic functions . At high doses, there may be adverse effects such as hyperglycemia and insulin resistance . Studies have also shown that the structure and crystallinity of amylopectin can influence its digestion kinetics and overall impact on animal health .

Metabolic Pathways

Amylopectin is involved in several metabolic pathways, primarily related to carbohydrate metabolism. The synthesis of amylopectin involves the conversion of glucose-1-phosphate to ADP-glucose by AGPase, followed by the addition of glucose units to the growing polysaccharide chain by SS and BEs . The degradation of amylopectin involves its hydrolysis by amylase and debranching enzymes, releasing glucose units that enter glycolysis and the citric acid cycle for energy production .

Transport and Distribution

Within cells, amylopectin is transported and stored in specialized organelles called amyloplasts . In animal cells, the glucose derived from amylopectin digestion is transported via glucose transporters to various tissues where it is utilized for energy . The distribution of amylopectin within plant tissues is crucial for its role in energy storage and mobilization .

Subcellular Localization

Amylopectin is primarily localized in the amyloplasts of plant cells, where it is synthesized and stored . The subcellular localization of amylopectin is essential for its function in energy storage, as it allows for the efficient accumulation and mobilization of glucose units . In animal cells, the glucose derived from amylopectin is distributed throughout the cytoplasm and mitochondria, where it is utilized in metabolic processes .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(35)13(37)19(43)28(50-6)55-24-9(4-34)52-27(21(45)16(24)40)48-5-10-25(56-29-20(44)14(38)12(36)7(2-32)51-29)17(41)22(46)30(53-10)54-23-8(3-33)49-26(47)18(42)15(23)39/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGFVAGNIYUEEP-WUYNJSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)O)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amylopectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

9037-22-3 | |

| Record name | Amylopectin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amylopectin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amylopectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylopectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)

![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)